molecular formula C15H16N2O3 B1484536 Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate CAS No. 2206968-42-3

Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate

Cat. No.: B1484536
CAS No.: 2206968-42-3
M. Wt: 272.3 g/mol
InChI Key: WELNYQGOORMZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate is a chemical compound with a complex structure that includes both benzoate and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(aminomethyl)-2-pyridinyl compound, which is then reacted with ethyl 3-hydroxybenzoate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functional groups, which provide a versatile platform for various chemical modifications and applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.

Biological Activity

Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyridine ring through an ether bond. The presence of the aminomethyl group allows for hydrogen bonding interactions, which can enhance its affinity for biological targets. The compound's structure facilitates π-π interactions due to the aromatic systems involved, making it a versatile candidate for drug design and development.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially acting as a biochemical probe. This interaction can modulate enzyme activity, leading to various biological effects.
  • Receptor Binding : Its structural features enable binding to several receptor types, including G-protein coupled receptors (GPCRs) and nuclear receptors, which are crucial in mediating physiological responses .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium species, outperforming standard antibiotics in certain assays. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular functions .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • In Vitro Efficacy Against Mycobacterium :
    • A study evaluated the antimicrobial potency of this compound derivatives against various Mycobacterium strains. Results indicated a significant reduction in bacterial viability compared to control groups, suggesting potential for development as an anti-mycobacterial agent.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays performed on human cell lines revealed that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed higher cytotoxic effects, warranting further investigation into their safety profiles and therapeutic windows .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectIC50 (µM)Reference
AntimicrobialMycobacterium5.6
Anti-inflammatoryCytokine inhibition10
CytotoxicityTHP-1 Cell Line8.2

Table 2: Mechanistic Insights

MechanismTargetEffectReference
Enzyme inhibitionCyclooxygenaseInhibition
Receptor bindingGPCRsActivation

Properties

IUPAC Name

ethyl 3-[3-(aminomethyl)pyridin-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-19-15(18)11-5-3-7-13(9-11)20-14-12(10-16)6-4-8-17-14/h3-9H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELNYQGOORMZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 3
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.